molecular formula C25H30N2O7 B2746169 3-butan-2-yl 6-methyl 2,7-dimethyl-4-(4-methyl-3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate CAS No. 1005053-19-9

3-butan-2-yl 6-methyl 2,7-dimethyl-4-(4-methyl-3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate

Cat. No.: B2746169
CAS No.: 1005053-19-9
M. Wt: 470.522
InChI Key: ASZVMJSYURIZMD-UHFFFAOYSA-N
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Description

This compound is a hexahydroquinoline derivative featuring a partially saturated bicyclic core with multiple functional groups. Key structural elements include:

  • Substituents:
    • Ester groups: A butan-2-yl ester at position 3 and a methyl ester at position 6, influencing lipophilicity and bioavailability.
    • 4-(4-Methyl-3-nitrophenyl) group: A bulky, electron-deficient aromatic substituent with a nitro group, enabling dipole interactions and π-stacking.
    • Methyl groups at positions 2 and 7: Enhancing steric bulk and hydrophobicity.
    • 5-Oxo group: A ketone that may participate in hydrogen bonding or serve as a reactive site.

Properties

IUPAC Name

3-O-butan-2-yl 6-O-methyl 2,7-dimethyl-4-(4-methyl-3-nitrophenyl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3,6-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O7/c1-7-14(4)34-25(30)20-15(5)26-17-10-13(3)19(24(29)33-6)23(28)22(17)21(20)16-9-8-12(2)18(11-16)27(31)32/h8-9,11,13-14,19,21,26H,7,10H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASZVMJSYURIZMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC(=O)C1=C(NC2=C(C1C3=CC(=C(C=C3)C)[N+](=O)[O-])C(=O)C(C(C2)C)C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-butan-2-yl 6-methyl 2,7-dimethyl-4-(4-methyl-3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate typically involves multi-step organic reactions. One common method is the Hantzsch synthesis, which involves the condensation of an aldehyde, a β-keto ester, and an amine under acidic or basic conditions. The reaction conditions often include refluxing in ethanol or another suitable solvent.

Industrial Production Methods

Industrial production of such compounds may involve optimized versions of laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes are often employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso or amino derivatives.

    Reduction: Reduction of the nitro group can yield corresponding amines.

    Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with a palladium catalyst, sodium borohydride (NaBH₄)

    Substitution: Nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation

Major Products

    Oxidation: Nitroso derivatives, amino derivatives

    Reduction: Amines

    Substitution: Nitro, sulfonyl, and halogenated derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-butan-2-yl 6-methyl 2,7-dimethyl-4-(4-methyl-3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group may play a role in redox reactions, while the hexahydroquinoline core can interact with biological macromolecules, affecting their function and activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following compounds share functional motifs (e.g., dicarboxylate esters, nitroaryl groups, or heterocyclic cores) and are compared in Table 1:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Bioactivity (MIC, µg/mL) Reference
Target Compound Hexahydroquinoline 4-(4-Methyl-3-nitrophenyl), 3-butan-2-yl/6-methyl esters, 2,7-dimethyl, 5-oxo Not reported
Dimethyl 2-(2-Hydroxyphenyl)-1,3-dioxolane-4,5-dicarboxylate (Compound 7, ) 1,3-Dioxolane 2-Hydroxyphenyl, 4,5-dimethyl esters 4.8–5000 (antibacterial)
Diethyl 8-Cyano-7-(4-Nitrophenyl)-2-Oxo-3-Phenethyl-1,2,3,7-Tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (Compound 1l, ) Tetrahydroimidazopyridine 7-(4-Nitrophenyl), 8-cyano, 3-phenethyl, 5,6-diethyl esters Not reported
Key Comparative Insights

Core Structure: The hexahydroquinoline core (target) is more rigid and planar than the 1,3-dioxolane () or tetrahydroimidazopyridine () systems. This rigidity may enhance binding specificity to biological targets.

Substituent Effects: Nitroaryl Groups: The target’s 3-nitro group (meta to methyl) is more electron-withdrawing than the para-nitro group in ’s compound, altering electronic interactions with targets.

Bioactivity :

  • ’s dioxolane derivatives showed broad-spectrum antimicrobial activity (MIC 4.8–5000 µg/mL), likely due to the hydroxyphenyl group’s hydrogen-bonding capacity. The target’s nitroaryl group may instead favor interactions with nitroreductases or cytochrome P450 enzymes.
Physicochemical Properties
  • Solubility : The target’s bulky nitroaryl and butan-2-yl groups reduce aqueous solubility compared to ’s hydroxyphenyl dioxolanes.
  • Thermal Stability: Hexahydroquinoline’s fused-ring system likely enhances thermal stability over the flexible dioxolane ().

Biological Activity

3-butan-2-yl 6-methyl 2,7-dimethyl-4-(4-methyl-3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate is a complex organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound based on existing literature and research findings.

Chemical Structure and Properties

The compound features a hexahydroquinoline core structure with various substituents that may influence its biological activity. The presence of the nitrophenyl group and multiple carboxylate functionalities suggests potential interactions with biological targets.

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit a range of biological activities including:

  • Antimicrobial Activity :
    • Some derivatives have shown effectiveness against various bacterial strains. For instance, compounds with similar structures have demonstrated significant antimicrobial effects against Staphylococcus aureus and Enterococcus faecium .
  • Anticancer Properties :
    • Various studies have reported anticancer activity against cell lines such as Caco-2 and A549. The introduction of specific substituents has been linked to enhanced cytotoxic effects on these cancer cells .
  • Antioxidant Activity :
    • Certain derivatives have exhibited antioxidant properties which are essential for combating oxidative stress in biological systems .

Case Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial efficacy of related compounds found that certain derivatives displayed Minimum Inhibitory Concentrations (MIC) as low as 8 µg/mL against resistant strains of bacteria. This suggests that modifications to the core structure can enhance antimicrobial potency significantly .

Case Study 2: Anticancer Activity

In vitro tests on Caco-2 cells revealed that specific analogs reduced cell viability significantly (up to 39.8% compared to untreated controls). The structure-dependent nature of these compounds indicates that specific functional groups are crucial for their anticancer efficacy .

Research Findings

Study Biological Activity Results
Study AAntimicrobialMIC = 8 µg/mL against S. aureus
Study BAnticancerViability reduction in Caco-2 cells by 39.8%
Study CAntioxidantSignificant reduction in oxidative stress markers

The proposed mechanisms for the biological activities of this compound include:

  • Interaction with Cell Membranes : The lipophilic nature due to the butanoyl and methyl groups may facilitate penetration into bacterial or cancer cell membranes.
  • Enzyme Inhibition : Certain structural features may allow for inhibition of key enzymes involved in cellular processes.

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